

# Meta-analysis of clinical trials involving Ropidoxuridine for solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Ropidoxuridine |           |  |  |  |
| Cat. No.:            | B1679529       | Get Quote |  |  |  |

# Ropidoxuridine in Solid Tumors: A Comparative Guide for Researchers

An in-depth analysis of the clinical trial landscape for the novel radiosensitizer, **Ropidoxuridine**, in the treatment of solid tumors. This guide provides a comprehensive comparison of **Ropidoxuridine**'s performance with alternative treatments, supported by available experimental data from early-phase clinical trials. As no meta-analyses or systematic reviews are currently available, this guide synthesizes data from individual clinical studies to offer valuable insights for researchers, scientists, and drug development professionals.

### **Executive Summary**

Ropidoxuridine (IPdR) is an orally administered prodrug of iododeoxyuridine (IUdR), a well-known halogenated pyrimidine that acts as a potent radiosensitizer.[1][2] By incorporating into the DNA of rapidly dividing cancer cells, Ropidoxuridine aims to increase their sensitivity to radiation therapy, potentially improving treatment efficacy.[3] Clinical investigations are primarily focused on its application in newly diagnosed glioblastoma with unmethylated MGMT promoter and in advanced gastrointestinal (GI) cancers.[1][4] Early-phase trials suggest a favorable safety profile compared to intravenous IUdR and have established a recommended Phase II dose.[1][5] An ongoing Phase II trial in glioblastoma is evaluating its efficacy against historical controls, with initial results anticipated in the coming years.[4][5][6]

### **Comparison with Standard of Care**



Currently, direct comparative data from randomized controlled trials of **Ropidoxuridine** against standard-of-care treatments are not yet available. The following tables summarize the available data from **Ropidoxuridine** trials and provide a comparison with historical data for the respective solid tumors.

### **Glioblastoma (Newly Diagnosed, MGMT Unmethylated)**

The standard of care for newly diagnosed glioblastoma with an unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter is radiotherapy with concomitant and adjuvant temozolomide.[7][8] Patients with unmethylated MGMT promoter status have a poorer prognosis compared to those with a methylated promoter.[9] The ongoing Phase II trial of **Ropidoxuridine** (NCT06359379) is evaluating its potential to improve outcomes in this patient population.[4][6]

| Treatment Arm                                            | N            | Median Overall<br>Survival (mOS) | Median<br>Progression-<br>Free Survival<br>(PFS) | Key Adverse<br>Events                       |
|----------------------------------------------------------|--------------|----------------------------------|--------------------------------------------------|---------------------------------------------|
| Ropidoxuridine +<br>Radiotherapy                         |              |                                  |                                                  |                                             |
| 1200 mg/day                                              | 20 (planned) | Data not yet<br>available        | Data not yet<br>available                        | Data not yet<br>available                   |
| 960 mg/day                                               | 20 (planned) | Data not yet<br>available        | Data not yet<br>available                        | Data not yet available                      |
| Historical<br>Control:<br>Radiotherapy +<br>Temozolomide | -            | ~12.4 - 14.1<br>months[9][10]    | ~5.0 months[10]                                  | Myelosuppressio<br>n, fatigue,<br>nausea[7] |

Data for the **Ropidoxuridine** arms are from a currently recruiting Phase II trial; efficacy and detailed safety data are not yet published.

### **Advanced Gastrointestinal Cancers (Palliative Setting)**



For patients with advanced GI cancers receiving palliative radiotherapy, the primary goal is symptom control.[11][12] A Phase I trial of **Ropidoxuridine** in this setting has been completed.

| Treatment Arm                                                         | N  | Objective<br>Response Rate<br>(ORR) in Target<br>Lesions | Key Adverse<br>Events (Grade 3+)            |
|-----------------------------------------------------------------------|----|----------------------------------------------------------|---------------------------------------------|
| Ropidoxuridine (up to<br>1200 mg/day) +<br>Palliative<br>Radiotherapy | 19 | 26.3% (2 CR, 3 PR)                                       | Dose-limiting toxicity at 1800 mg/day[1]    |
| Standard of Care: Palliative Radiotherapy +/- Chemotherapy            | -  | Varies depending on tumor type and radiation regimen.    | Fatigue, nausea, local tissue reactions[11] |

CR: Complete Response; PR: Partial Response. The ORR for **Ropidoxuridine** is based on the initial report from the Phase I study.[1] Standard of care outcomes are variable and depend on the specific clinical scenario.

### **Experimental Protocols**

# Phase II Trial of Ropidoxuridine in Newly Diagnosed Glioblastoma (NCT06359379)

This is a randomized, open-label, Phase II study designed to evaluate the safety and efficacy of oral **Ropidoxuridine** as a radiosensitizer in patients with newly diagnosed IDH-wildtype glioblastoma with an unmethylated MGMT promoter.[4][6]

- Patient Population: Adults with newly diagnosed, histologically confirmed supratentorial glioblastoma, IDH-wildtype, and unmethylated MGMT promoter status. Patients must have a Karnofsky performance status of ≥ 70.[4][6]
- Treatment Plan:



- Dose Optimization Phase: 40 patients are randomized (1:1) to receive either 960 mg/day
   or 1200 mg/day of Ropidoxuridine.[14]
- Treatment Schedule: Ropidoxuridine is administered orally once daily for seven weeks, starting one week before and continuing throughout the six weeks of standard radiotherapy (60 Gy in 30 fractions).[4]
- Expansion Phase: An additional 14 patients will be enrolled at the optimal dose determined in the initial phase to further evaluate efficacy.
- Primary Outcome Measures: Overall Survival (OS) compared to historical controls.[4]
- Secondary Outcome Measures: Progression-Free Survival (PFS), safety, and tolerability.[4]

## Phase I Trial of Ropidoxuridine in Advanced Gastrointestinal Cancers

This was a dose-escalation study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **Ropidoxuridine** administered with concurrent palliative radiotherapy in patients with advanced GI cancers.[1][15]

- Patient Population: Adult patients with metastatic GI cancers referred for palliative radiotherapy to the chest, abdomen, or pelvis.[15]
- Treatment Plan:
  - Dose Escalation: A two-part dose-escalation scheme was used, starting at 150 mg/day and escalating to 1800 mg/day.[1]
  - Treatment Schedule: Ropidoxuridine was administered orally once daily for 28 days,
     beginning seven days prior to the initiation of radiotherapy (37.5 Gy in 15 fractions).[15]
- Primary Outcome Measures: Safety and determination of the MTD.[15]
- Secondary Outcome Measures: Anti-tumor activity (RECIST criteria), and pharmacokinetics of Ropidoxuridine.[15]



Check Availability & Pricing

## Visualizing the Science

To better understand the mechanisms and processes involved, the following diagrams have been generated.



Click to download full resolution via product page

Caption: Mechanism of Ropidoxuridine as a radiosensitizer.





### Click to download full resolution via product page

Caption: Workflow of the Phase II Ropidoxuridine trial in glioblastoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Ropidoxuridine as a Radiosensitizer in Newly Diagnosed IDH-Wildtype Glioblastoma With Unmethylated MGMT Promoter | Clinical Research Trial Listing [centerwatch.com]
- 2. IPdR: a novel oral radiosensitizer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropidoxuridine | Shuttle Pharmaceuticals [shuttlepharma.com]
- 4. Facebook [cancer.gov]
- 5. Ropidoxuridine in Treating Patients With Advanced Gastrointestinal Cancer Undergoing Radiation Therapy | Clinical Research Trial Listing [centerwatch.com]
- 6. Ropidoxuridine as a Radiosensitizer in Newly Diagnosed IDH-Wildtype Glioblastoma With Unmethylated MGMT Promoter Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 7. Current Standards of Care in Glioblastoma Therapy Glioblastoma NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Treatment patterns and outcomes for patients with newly diagnosed glioblastoma multiforme: a retrospective cohort study PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical strategies to manage adult glioblastoma patients without MGMT hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Clinical benefit of palliative radiation therapy in advanced gastric cancer [medicaljournalssweden.se]
- 12. Application and progress of palliative therapy in advanced gastric carcinomas PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palliative radiotherapy in symptomatic locally advanced gastric cancer: A phase II trial -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shuttle Pharma announces glioblastoma trial expansion Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Phase I and Pharmacology study of Ropidoxuridine (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving Ropidoxuridine for solid tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679529#meta-analysis-of-clinical-trials-involving-ropidoxuridine-for-solid-tumors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com